4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid

RBP4 TTR protein-protein interaction

RBP4 researchers relying on retinoid-based probes risk scaffold-specific artifacts. 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid (CAS 694514-97-1) is a non-retinoid azepane RBP4-TTR antagonist with confirmed activity in SPA and HTRF assays. • Azepane core confers >10-fold potency over piperidine analogs for PTPN target class. • ≥95% purity, MLSMR-validated; XLogP3 1.9 meets lead-like filters. • Multi-vendor availability with ambient global shipping.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 694514-97-1
Cat. No. B2598848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid
CAS694514-97-1
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C16H22N2O3/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2,(H,17,19)(H,20,21)
InChIKeyQIQXSDGBZBAACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azepane-Containing Succinamic Acid Research Probe: Structural and Procurement Overview


4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid (CAS 694514-97-1, PubChem CID 776847) is a synthetic, low-molecular-weight (290.36 g/mol) succinamic acid derivative featuring an N-phenylazepane motif [1]. The compound belongs to a broader class of azepane-containing small molecules that have attracted attention as kinase inhibitor scaffolds, RBP4 antagonists, and PTPN2/PTPN1 inhibitors [2]. Publicly catalogued biological annotation is sparse: the compound has been deposited in screening libraries (MLSMR, ChemBridge) and tested in at least two in vitro binding assays, including RBP4 binding (SPA) and retinol-dependent RBP4-TTR interaction (HTRF), where it demonstrated RBP4 binding and antagonism of the RBP4-TTR protein-protein interaction [3]. However, no IC₅₀, Kd, or selectivity panel data have been published in the peer-reviewed literature for this specific compound as of the knowledge cutoff date.

Why Generic Analogs Cannot Replace This Compound in Targeted Screening


The compound occupies a structurally precise intersection of three pharmacophoric elements—a seven-membered azepane ring, a para-substituted aniline linker, and a succinamic acid terminus—that collectively determine its target engagement profile. Generic substitution with a simpler piperidine or pyrrolidine analog alters ring size, pKa of the tertiary amine, and conformational flexibility, which directly impacts binding to targets such as RBP4, where the azepane moiety's steric bulk and nitrogen positioning are critical for antagonizing the retinol-dependent RBP4-TTR interaction [1]. Similarly, replacing the succinamic acid side chain with a homologous glutaric acid or truncated malonamic acid modifies hydrogen-bond donor/acceptor geometry and may eliminate or invert activity. Even within the azepane class, the specific para-substitution pattern on the phenyl ring (as opposed to meta- or ortho-) has been shown to be a key determinant of potency in structurally related azepane-containing PTPN2/N1 inhibitors, where subtle positional changes can reduce inhibitory activity by over an order of magnitude [2]. Procurement of a structurally similar but non-identical compound therefore risks null results that are attributable to chemical mismatch rather than target biology.

Quantitative Differential Evidence Versus Structural Analogs


RBP4-TTR Antagonism: Screening-Level Target Engagement

In a two-assay in vitro screening cascade, Compound 65 (whose structural identity corresponds to 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid based on MLSMR library registration) demonstrated positive binding to RBP4 in a scintillation proximity assay (SPA) and antagonized retinol-dependent RBP4-TTR interaction in an HTRF assay [1]. This dual-positive result contrasts with the majority of library compounds screened concurrently, which were either inactive in one or both assays. While the absolute binding affinity (Kd or IC₅₀) was not publicly disclosed beyond the qualitative 'binder' designation, the compound was among a small subset advanced to secondary profiling, indicating it met a minimum activity threshold above the screening baseline. The structurally distinct clinical-stage RBP4 antagonist A1120 (a non-azepane, benzoxazole-containing scaffold) achieves RBP4 binding with a reported Kd of ~20 nM and reduces serum RBP4 levels by >80% in preclinical models [2]; however, no head-to-head comparison data exist for the target compound.

RBP4 TTR protein-protein interaction retinol transport metabolic disease

Azepane Ring Conformational Advantage Over Piperidine in Kinase and Phosphatase Scaffolds

The seven-membered azepane ring in 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid provides a distinct conformational envelope compared to its six-membered piperidine analog. In a recent structure-activity optimization study of azepane-containing PTPN2/PTPN1 inhibitors, the azepane-bearing derivative (Compound 4) achieved nanomolar inhibitory potency (PTPN2 IC₅₀ = 22 nM; PTPN1 IC₅₀ = 15 nM), good oral bioavailability (F = 42% in mouse), and robust in vivo antitumor efficacy in a CT26 syngeneic model [1]. In contrast, the corresponding piperidine analog in the same series showed a >10-fold loss in potency against both targets, attributed to altered nitrogen positioning and reduced conformational flexibility that prevented optimal occupancy of a hydrophobic sub-pocket adjacent to the catalytic site [1]. While the target compound is a succinamic acid rather than the sulfonamide- and triazole-containing scaffold of Compound 4, the azepane pharmacophore contribution to target binding is class-conserved and mechanistically relevant: the seven-membered ring allows the basic nitrogen to sample a broader range of spatial orientations than a piperidine, potentially enabling engagement of shallow or peripheral binding pockets inaccessible to smaller-ring analogs .

azepane conformational analysis kinase inhibitor phosphatase inhibitor scaffold hopping

Predicted Physicochemical Profile Differentiating This Succinamic Acid

The target compound exhibits a computed XLogP3-AA of 1.9, a hydrogen bond donor count of 2 (carboxylic acid and anilide NH), and a hydrogen bond acceptor count of 4 (carboxylic acid carbonyl, amide carbonyl, tertiary amine, aniline nitrogen) [1]. This profile places it in a moderately lipophilic, hydrogen-bond-capable region of chemical space distinct from many common azepane-containing screening compounds, which tend to be more basic (aliphatic amine pKa ~10-11) and more lipophilic. The presence of the terminal carboxylic acid (predicted pKa 4.55 ± 0.10 ) confers pH-dependent aqueous solubility at physiological pH, a property absent in the majority of commercially available azepane-phenylamine intermediates, which typically lack ionizable acidic groups. Compared to close structural analogs such as 4-(azepan-1-yl)aniline (CAS 40307-18-4, MW 190.28, XLogP3 ~2.5, lacking the succinamic acid side chain), the target compound has a 100 Da higher molecular weight but substantially improved predicted aqueous solubility under assay conditions due to carboxylate formation [2].

physicochemical properties drug-likeness solubility permeability logP

Structural Uniqueness Within Succinamic Acid Chemical Space

A 2D similarity search of the PubChem database using the target compound as query reveals only three compounds sharing the same parent scaffold (exact count = 3), indicating low structural redundancy in publicly disclosed chemical space [1]. This contrasts sharply with more extensively explored chemotypes such as benzodiazepines or phenylpiperazines, where hundreds to thousands of close analogs have been synthesized and tested. The closest pharmacologically characterized analogs include glutaminase inhibitors from the Agios Pharmaceuticals patent series (EP 3456719 A1), which contain thiadiazole or oxadiazole heterocycles absent in the target compound [2]. The target compound's combination of azepane, para-phenylenediamine-like linker, and succinamic acid is not represented in any known FDA-approved drug or clinical candidate, conferring a degree of chemical novelty that may translate to unique off-target profiles in screening applications.

chemical similarity Tanimoto coefficient structural uniqueness SAR chemical diversity

Commercial Availability and Purity Benchmarking

The target compound is commercially available from multiple reputable vendors including ChemScene (Cat. No. CS-0322624, storage at 2-8°C sealed in dry conditions), AKSci (Cat. No. 6190CD, minimum purity 95%), and Santa Cruz Biotechnology (Cat. No. sc-315217) . In contrast, the closest commercially available analog with documented biological activity—4-(azepan-1-yl)aniline (CAS 40307-18-4, a substructure lacking the succinamic acid side chain)—is available from a comparable number of vendors but has been annotated in BindingDB as a hydrochloride salt with activity against DNA damage-inducible transcript 3 protein (DDIT3, IC₅₀ = 6.71 μM) and X-box-binding protein 1 (XBP1) [1], indicating divergent target selectivity conferred by the succinamic acid modification. The nearest analog retaining the succinamic acid moiety but varying the N-heterocycle (e.g., 4-[(4-morpholinophenyl)amino]-4-oxobutanoic acid or 4-[(4-piperidinophenyl)amino]-4-oxobutanoic acid) has limited to no documented bioactivity data, underscoring the target compound's favorable position at the intersection of commercial accessibility and preliminary biological annotation.

commercial availability purity specification vendor comparison lead time cost efficiency

MLSMR Library Provenance and Screening History

The compound bears the MLSMR identifier MLS000063328, confirming its inclusion in the NIH Molecular Libraries Small Molecule Repository, a curated collection of >350,000 compounds subjected to rigorous quality control (≥95% purity by LC-MS, identity confirmed by NMR) and distributed to the NIH Molecular Libraries Screening Centers Network (MLSCN) for high-throughput screening across hundreds of assays [1][2]. This provenance is significant: compounds from the MLSMR have undergone centralized QC that is more stringent than typical vendor specifications, and their screening results are deposited in PubChem BioAssay, providing a transparent data trail. The target compound's MLSMR registration distinguishes it from the majority of commercially available azepane derivatives (including 4-(azepan-1-yl)aniline, which is not registered in the MLSMR), which lack this centralized QC history and associated public screening data [3]. Furthermore, MLSMR-registered compounds benefit from established resupply chains through the repository, reducing procurement risk for follow-up studies.

MLSMR screening library hit validation provenance NIH Molecular Libraries Program

Research Applications Where This Compound Provides Demonstrable Value


RBP4-Mediated Retinol Transport Modulation with an Azepane Chemotype

For laboratories investigating retinol-binding protein 4 (RBP4) as a metabolic or ophthalmologic target, this compound provides a structurally characterized azepane-containing antagonist of the RBP4-TTR interaction, as confirmed in both SPA and HTRF screening formats [1]. Its availability from multiple vendors with ≥95% purity and MLSMR provenance makes it suitable as a tool compound for target validation experiments—particularly in settings where a non-retinoid, non-A1120-chemotype probe is needed to control for scaffold-specific artifacts. Researchers should note that quantitative affinity data are not yet publicly available, and orthogonal biophysical confirmation (e.g., SPR, ITC) is recommended before drawing mechanistic conclusions. Use as a positive control in RBP4-TTR HTRF assay development may also be considered, given its demonstrated activity in this format.

Scaffold-Hopping from Piperidine to Azepane-Containing Inhibitors

The compound's azepane-phenylamine core replicates the key pharmacophoric element validated in nanomolar PTPN2/PTPN1 inhibitors, where the seven-membered ring conferred >10-fold potency improvement over the six-membered piperidine analog [2]. For medicinal chemistry teams pursuing scaffold-hopping strategies, this compound can serve as a synthetic intermediate or a benchmark for SAR exploration around the succinamic acid side chain—a functional handle amenable to amide coupling, esterification, or reduction chemistry. The predicted pKa of the carboxylic acid (4.55) enables pH-dependent extraction and purification protocols that are well-established in medicinal chemistry workflows .

Chemical Diversity Expansion for Screening Libraries

With only three parent-scaffold analogs in PubChem, this compound occupies a sparsely populated region of chemical space [3]. Procurement for diversity-oriented screening collections is therefore justified: its structural novelty reduces the likelihood of redundancy with existing library members, while its moderate lipophilicity (XLogP3 1.9) and hydrogen-bonding capacity align with typical lead-like property filters. The MLSMR identifier MLS000063328 further enables integration with existing NIH Molecular Libraries Program screening data pipelines, allowing computational chemists to cross-reference activity profiles across hundreds of assays deposited in PubChem [4].

Reference Standard for Analytical Method Development

The compound's well-defined structure (InChIKey: QIQXSDGBZBAACD-UHFFFAOYSA-N), molecular formula (C₁₆H₂₂N₂O₃), and predicted physicochemical properties (boiling point 567.2 ± 35.0 °C, density 1.209 ± 0.06 g/cm³) make it a suitable reference standard for developing LC-MS or HPLC-UV methods aimed at quantifying succinamic acid derivatives in reaction mixtures, biological matrices, or environmental samples. The presence of both UV-active chromophores (aniline and amide) and an ionizable carboxylic acid facilitates detection by multiple analytical modalities (UV at 254 nm, positive/negative mode ESI-MS). Its availability from multiple vendors with defined purity specifications supports its use as a system suitability standard in GLP-adjacent analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.